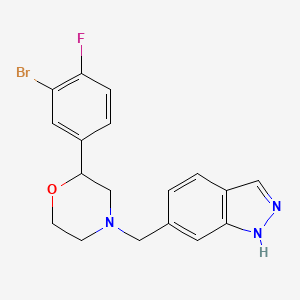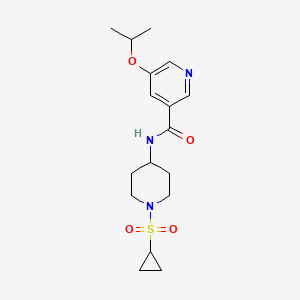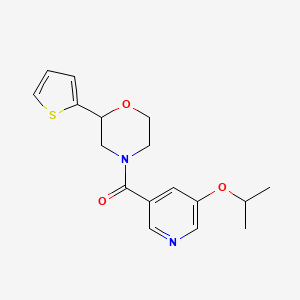![molecular formula C23H31N5O B6972194 2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole](/img/structure/B6972194.png)
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole is a complex organic compound known for its unique structure and versatile applications. This compound features a combination of triazole, pyrrolidine, phenyl, and oxazole rings, making it a valuable molecule in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole typically involves multiple steps, including the formation of the triazole and oxazole rings, followed by their integration with the pyrrolidine and phenyl groups. Common synthetic routes include:
Formation of Triazole Ring:
Formation of Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Integration of Functional Groups: The final step involves coupling the triazole and oxazole rings with the pyrrolidine and phenyl groups using various coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the triazole ring, converting it to dihydrotriazole derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydrotriazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that facilitate catalytic reactions.
Pathways Involved: In biological systems, it participates in bioorthogonal reactions, enabling the labeling and tracking of biomolecules without interfering with native biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
Uniqueness
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry and bioorthogonal reactions makes it particularly valuable in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
2-[1-[(1-tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-16(2)21-20(17-10-7-6-8-11-17)24-22(29-21)19-12-9-13-27(19)14-18-15-28(26-25-18)23(3,4)5/h6-8,10-11,15-16,19H,9,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAABHVZPLVTDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(O1)C2CCCN2CC3=CN(N=N3)C(C)(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-N-[5-ethyl-1-(2-methylphenyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6972117.png)
![N,N-dimethyl-2-[[2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethyl]carbamoylamino]acetamide](/img/structure/B6972126.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-5-propan-2-yloxypyridine-3-carboxamide](/img/structure/B6972127.png)


![1-(1-tert-butyltriazol-4-yl)-N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B6972133.png)
![1-[2-(1-Cyclopropylethyl)pyrazol-3-yl]-3-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B6972135.png)
![1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B6972150.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]azepan-2-yl]-1-thiophen-2-ylethanol](/img/structure/B6972158.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine](/img/structure/B6972185.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide](/img/structure/B6972189.png)
![2-(3-Bromo-4-fluorophenyl)-4-[(1-tert-butyltriazol-4-yl)methyl]morpholine](/img/structure/B6972205.png)
![4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one](/img/structure/B6972216.png)
